molecular formula C22H17N5 B3167796 4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile CAS No. 924898-13-5

4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile

Cat. No. B3167796
CAS RN: 924898-13-5
M. Wt: 351.4 g/mol
InChI Key: JKLLRKDEWNJNFG-UHFFFAOYSA-N
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Description

The compound “4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile” is also known as ALK5 Inhibitor II . It is a potent, selective, and ATP-competitive inhibitor of TGF-β RI kinase . It is useful for cellular reprogramming and the culture of human pluripotent stem cells . It is active in vitro and in vivo .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a quinoline ring, with a methylpyridine group attached to the pyrazole . The exact details of the molecular structure could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound is a white to off-white or yellow solid . It is soluble in DMSO (5 mg/ml) or methanol (5 mg/ml) . It has a molecular weight of 287.3 and its chemical formula is C17H13N5 .

Scientific Research Applications

  • Synthesis of Novel Heteroannulated Compounds :

    • The compound has been used in the synthesis of novel heteroannulated compounds. This involves a domino 'Michael/retro-Michael/nitrile addition/heterocyclization' reaction process, which is significant for creating diverse heterocyclic structures with potential applications in medicinal chemistry (Al‐Shimaa Badran, M. Ibrahim, & Youssef A. Alnamer, 2018).
  • Antimicrobial Agent Synthesis :

  • Applications in Photovoltaics :

    • The compound has been studied for its photovoltaic properties, specifically in the context of organic-inorganic photodiode fabrication. This research is crucial for the development of new materials for solar energy harvesting and photodiode technology (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
  • Inhibitor in Cellular Assays :

    • A series of 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines, related to the queried compound, were synthesized and evaluated for their inhibitory activity in TbetaR-1-dependent cellular assays, highlighting its potential in biological research (Hong‐yu Li, Yan Wang, Lei Yan, et al., 2004).
  • Chemical Reactivity and Synthesis :

    • Studies have been conducted on the synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles, demonstrating the versatility of this class of compounds in creating diverse chemical structures (M. Ibrahim & Al‐Shimaa Badran, 2020).

Mechanism of Action

The compound acts as a potent, selective, and ATP-competitive inhibitor of TGF-β RI kinase . It minimally affects a panel of nine closely related kinases including p38 MAPK and GSK3 . It can be used for the induction of the pluripotency of stem cells by replacing the transcription factor SOX2 via the inhibition of TGF-β signaling and inducing the expression of the transcription factor Nanog .

properties

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-14-4-2-5-19(25-14)22-21(20-6-3-11-27(20)26-22)16-9-10-24-18-8-7-15(13-23)12-17(16)18/h2,4-5,7-10,12H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLLRKDEWNJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 2
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 3
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 5
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile

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